[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13465202
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 2-[(3S)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1 |
| Standard InChI Key | VJPNLJCQXWXQAR-ZDUSSCGKSA-N |
| Isomeric SMILES | CN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Analysis
Molecular Architecture
The compound’s structure integrates:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle providing conformational rigidity.
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Benzyloxycarbonyl (Cbz) group: A protective group widely used in peptide synthesis to shield amines .
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Methylamino substituent: Introduces chirality and modulates electronic properties .
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Acetic acid moiety: Enhances solubility and enables conjugation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₀N₂O₄ | |
| Molecular weight | 292.33 g/mol | |
| IUPAC name | 2-[(3S)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid | |
| Stereochemistry | (S)-configuration at C3 | |
| Canonical SMILES | CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Spectroscopic Characterization
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NMR: The pyrrolidine protons resonate at δ 1.8–3.5 ppm, while the benzyloxycarbonyl group shows aromatic signals at δ 7.2–7.4 ppm.
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MS: ESI-MS exhibits a molecular ion peak at m/z 293.1 [M+H]⁺.
Synthesis Methods
Key Synthetic Routes
The synthesis involves multi-step strategies:
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Pyrrolidine ring construction: Cyclization of γ-amino acids or reductive amination of 1,4-diketones .
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Cbz protection: Reaction with benzyl chloroformate under basic conditions (pH 8–10) .
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Methylamino introduction: Nucleophilic substitution or reductive alkylation .
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Acetic acid functionalization: Alkylation with bromoacetic acid derivatives.
Example Protocol (Adapted from):
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Step 1: (S)-3-Aminopyrrolidine is treated with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) to yield (S)-3-(benzyloxycarbonylamino)pyrrolidine.
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Step 2: Methylation using methyl iodide in dimethylformamide (DMF) at 0°C.
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Step 3: Alkylation with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid.
Optimization Challenges
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Epimerization risk: The stereochemical integrity of the (S)-center is sensitive to reaction pH and temperature .
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Yield: Typical yields range from 45–60% due to side reactions during Cbz protection .
Biological Activity and Applications
Cholinesterase Inhibition
Structural analogs, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 46–90 μM) . The Cbz group enhances binding to the AChE peripheral anionic site .
Peptide Mimetics
The compound serves as a proline mimetic in peptide synthesis, improving metabolic stability and bioavailability . For example, it has been incorporated into orexin receptor antagonists for sleep disorder therapeutics.
Future Directions
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